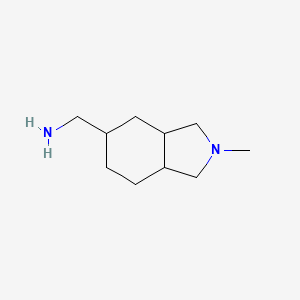

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine

Description

(2-Methyl-octahydro-1H-isoindol-5-yl)methanamine is a bicyclic amine featuring a fully saturated isoindole core (octahydro-isoindole) with a methyl substituent at the 2-position and a methanamine group at the 5-position. The octahydro-isoindole system imparts conformational rigidity, distinguishing it from aromatic indole or partially saturated analogs.

Properties

IUPAC Name |

(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-6-9-3-2-8(5-11)4-10(9)7-12/h8-10H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKLGROJUUVCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(CC2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-methyl-octahydro-1H-isoindol-5-yl)methanamine and its analogs:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | Octahydro-isoindole | 2-CH₃, 5-CH₂NH₂ | C₁₀H₁₈N₂ | 166.26* | Fully saturated, rigid bicyclic core |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | Dihydroindole (indoline) | 5-CH₂NH₂ | C₉H₁₂N₂ | 148.21 | Partially saturated, flexible core |

| (1-Methyl-1H-indol-5-yl)methanamine | Aromatic indole | 1-CH₃, 5-CH₂NH₂ | C₁₀H₁₂N₂ | 160.22 | Aromatic π-system |

| (1,2-Dimethyl-1H-indol-5-yl)methanamine | Aromatic indole | 1-CH₃, 2-CH₃, 5-CH₂NH₂ | C₁₁H₁₄N₂ | 174.25 | Steric hindrance from dual methyl |

| (3-Methyl-1H-indazol-5-yl)methanamine | Indazole | 3-CH₃, 5-CH₂NH₂ | C₉H₁₁N₃ | 161.20 | Adjacent N atoms enhance polarity |

| 1H-Imidazo[2,1-a]isoindol-5-ol derivatives | Imidazo-isoindole | 5-OH, fused imidazole | Varies | Varies | Polar hydroxyl and heterocyclic core |

*Estimated based on structural similarity.

Biological Activity

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and applications in research and medicine.

The compound features a unique structure that includes a methyl group and an octahydroisoindole framework, which contribute to its reactivity and interaction with biological targets. The presence of the amine group allows for various chemical reactions, including:

- Oxidation: The amine can be oxidized to form imines or nitriles.

- Reduction: It can be reduced to yield secondary or tertiary amines.

- Substitution: The amine group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate cellular signaling pathways through:

- Hydrogen bonds and ionic interactions with active sites on target proteins.

- Influencing cellular processes such as proliferation, apoptosis, and neurotransmission.

Pharmacological Studies

Research has indicated that this compound may act as a ligand in receptor binding studies. Its potential therapeutic applications are being explored, particularly in the context of neuropharmacology and cancer treatment.

- Neuropharmacology:

- Anticancer Activity:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of several derivatives derived from this compound against human cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 10 nM to 30 µM across different cell lines. The mechanism was linked to apoptosis induction via modulation of mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on anxiety-like behavior in rodent models. Administration resulted in decreased immobility time in forced swim tests, indicating potential anxiolytic properties. This aligns with its action on serotonin receptors, suggesting a mechanism involving serotonergic modulation .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.